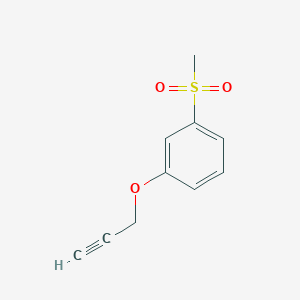

1-Methanesulfonyl-3-(prop-2-yn-1-yloxy)benzene

Description

Properties

IUPAC Name |

1-methylsulfonyl-3-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-3-7-13-9-5-4-6-10(8-9)14(2,11)12/h1,4-6,8H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYKVKKNLNGFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The reactivity and physical properties of benzene derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

Key Observations:

- Electronic Effects : Methanesulfonyl and nitro groups are strong EWGs, deactivating the benzene ring and directing electrophilic substitution to meta/para positions. Methoxy groups, conversely, are electron-donating (EDG), activating the ring for ortho/para substitution .

- Reactivity : Propargyl ethers enable click chemistry; for example, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (3e) serves as a precursor for triazole synthesis . Methanesulfonyl groups may act as directing groups in metal-catalyzed C–H functionalization, akin to N,O-bidentate directing groups in .

- Physical Properties : Nitro-substituted analogs exhibit higher melting points (e.g., 119–120°C for 3e) compared to methoxy or alkyl-substituted derivatives, likely due to stronger dipole interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methanesulfonyl-3-(prop-2-yn-1-yloxy)benzene generally follows a two-step approach:

- Step 1: Formation of the propargyl methanesulfonate intermediate by reaction of propargyl alcohol with methanesulfonyl chloride.

- Step 2: Nucleophilic substitution of the hydroxy group on a substituted phenol or benzene derivative with the propargyl methanesulfonate to install the prop-2-yn-1-yloxy substituent.

Detailed Preparation Method

Preparation of Propargyl Methanesulfonate Intermediate

- Reagents: Propargyl alcohol, methanesulfonyl chloride (MsCl), triethylamine (Et3N), and anhydrous dichloromethane (CH2Cl2).

- Procedure:

- Propargyl alcohol is dissolved in anhydrous CH2Cl2.

- Triethylamine is added to the solution as a base to neutralize the HCl generated.

- The mixture is cooled to 0 °C.

- Methanesulfonyl chloride is added dropwise to maintain low temperature and control reaction rate.

- The reaction mixture is slowly warmed to room temperature and stirred for approximately 2 hours.

- After completion, the mixture is quenched with water, and the organic and aqueous layers are separated.

- The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield crude propargyl methanesulfonate as a pale yellow oil.

This intermediate is often used directly in the next step without further purification due to its reactivity and instability.

Nucleophilic Substitution to Form this compound

- Reagents: 3-hydroxybenzene derivative (e.g., 3-hydroxybenzene or substituted phenol), sodium hydride (NaH), anhydrous dimethylformamide (DMF), and propargyl methanesulfonate.

- Procedure:

- The phenol compound is dissolved in anhydrous DMF under inert atmosphere.

- Sodium hydride (60% dispersion in oil) is added portion-wise at 0 °C to deprotonate the phenol, generating the phenolate ion.

- The reaction mixture is gradually warmed to room temperature.

- Propargyl methanesulfonate is added in one portion.

- The reaction mixture is then heated to 60 °C and stirred for 2 hours or until completion as monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is cooled, and water and ethyl acetate are added to separate organic and aqueous layers.

- The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated.

- The crude product is purified by column chromatography to afford this compound as a purified compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Propargyl methanesulfonate formation | Propargyl alcohol, MsCl, Et3N, CH2Cl2 | 0 °C to r.t. | 2 h | Crude used directly | Pale yellow oil, sensitive intermediate |

| Nucleophilic substitution | Phenol, NaH (60% in oil), DMF, propargyl methanesulfonate | 0 °C to 60 °C | 2 h | ~65% | Monitored by TLC, purified by chromatography |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of the propargyloxy group and the methanesulfonyl substituent, with characteristic chemical shifts.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic sulfonyl stretching bands and alkyne C≡C stretching vibrations.

- Purity Assessment: TLC and column chromatography are used to monitor reaction progress and purify the product.

Summary Table of Preparation Method

| Stage | Key Reagents | Solvent | Temperature | Duration | Yield (%) | Product State |

|---|---|---|---|---|---|---|

| Methanesulfonation | Propargyl alcohol, MsCl, Et3N | CH2Cl2 | 0 °C to r.t. | 2 h | Crude | Pale yellow oil |

| Propargylation (Substitution) | Phenol, NaH, propargyl methanesulfonate | DMF | 0 °C to 60 °C | 2 h | ~65 | Purified solid/oil |

Q & A

Q. What are the common synthetic routes for 1-Methanesulfonyl-3-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving propargyl ethers. A key step involves introducing the methanesulfonyl group to a pre-functionalized aromatic ring. For example, phenol derivatives can react with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the propargyl ether, followed by sulfonation using methanesulfonyl chloride. Reaction parameters such as solvent polarity (DMF vs. THF), base concentration, and reflux duration (6–24 hours) significantly impact yield. Optimized protocols suggest using anhydrous DMF with 1.5 equivalents of base at 80°C for 12 hours to achieve >70% yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methanesulfonyl and propargyl ether moieties. The propargyl proton typically appears as a triplet at δ 4.6–4.8 ppm, while the methanesulfonyl group shows a singlet at δ 3.1–3.3 ppm. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the alkyne C≡C stretch (~2120 cm⁻¹) and sulfonyl S=O stretches (~1350 and 1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) assesses purity .

Advanced Research Questions

Q. How can computational tools like SHELX and Mercury assist in the structural analysis of this compound?

Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL to determine bond lengths, angles, and anisotropic displacement parameters. The methanesulfonyl group’s geometry (e.g., S–O bond lengths ~1.43 Å) and propargyl torsion angles are critical for validating stereoelectronic effects. Mercury CSD visualizes packing motifs, identifying potential π-π stacking (3.5–4.0 Å) or hydrogen-bonding interactions involving sulfonyl oxygen atoms. For twinned crystals, SHELXTL’s twin refinement module (BASF parameter) resolves data ambiguities .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between NMR and MS data often arise from residual solvents or degradation products. For example, a propargyl ether may undergo partial oxidation during storage, introducing carbonyl impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies coupling patterns, while tandem MS (MS/MS) identifies fragment ions unique to the parent compound. For crystalline samples, powder XRD can confirm phase purity and rule out polymorphic interference .

Q. How can click chemistry be optimized for functionalizing the alkyne group in this compound?

The terminal alkyne in this compound is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

- Catalyst loading : 5–10 mol% CuI or Cu₂O/C in Et₃N/THF.

- Azide substrate : Electron-deficient azides (e.g., aryl azides) react faster due to reduced steric hindrance.

- Temperature : Reactions proceed efficiently at 25–50°C within 2–6 hours. Monitoring via TLC (hexane/ethyl acetate 3:1) ensures completion. Post-reaction, column chromatography (silica gel) isolates triazole products with >85% yield .

Methodological Notes

- Crystallography : For SC-XRD, slow evaporation from dichloromethane/hexane (1:3) yields diffraction-quality crystals.

- Synthetic Scale-Up : Pilot reactions (>10 mmol) require strict temperature control to prevent exothermic decomposition of propargyl intermediates.

- Safety : The alkyne group may form explosive peroxides; store under inert gas (N₂/Ar) with stabilizers like BHT.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.